1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol
Brand Name: Vulcanchem
CAS No.: 2402-74-6
VCID: VC11740498
InChI: InChI=1S/C9H5F7O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
SMILES: C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F
Molecular Formula: C9H5F7O
Molecular Weight: 262.12 g/mol

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol

CAS No.: 2402-74-6

Cat. No.: VC11740498

Molecular Formula: C9H5F7O

Molecular Weight: 262.12 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol - 2402-74-6

Specification

CAS No. 2402-74-6
Molecular Formula C9H5F7O
Molecular Weight 262.12 g/mol
IUPAC Name 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H5F7O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Standard InChI Key VFFCPASLKRVTCD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F
Canonical SMILES C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a central propanol core where all six hydrogen atoms on the first and third carbon positions are replaced by fluorine atoms. The second carbon bears a hydroxyl group and a 4-fluorophenyl substituent. This arrangement creates a highly polarized molecule with significant dipole moments due to the electronegativity of fluorine and the electron-withdrawing nature of the aromatic ring. The molecular formula is C9H5F7O\text{C}_9\text{H}_5\text{F}_7\text{O}, with a molecular weight of 262.14 g/mol .

Key Structural Features:

  • Hexafluoroisopropanol Moiety: The (CF3)2COH\text{(CF}_3\text{)}_2\text{COH} group contributes to high thermal stability and acidity (pKa ≈ 9–10) .

  • 4-Fluorophenyl Substituent: The para-fluorine atom on the benzene ring enhances electronic effects, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis protocols for 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)-2-propanol are documented, plausible methods can be inferred from analogous compounds:

Route 1: Nucleophilic Aromatic Substitution

  • Starting Material: Hexafluoroacetone (HFA) reacts with 4-fluorophenylmagnesium bromide in anhydrous ether.

  • Intermediate Formation: The Grignard reagent attacks the carbonyl carbon of HFA, forming a tertiary alcohol.

  • Workup: Acidic hydrolysis yields the target compound .

Route 2: Friedel-Crafts Alkylation

  • Reactants: Benzene derivatives (e.g., 4-fluorophenol) and hexafluoroisopropyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl3_3).

  • Mechanism: Electrophilic attack of the iodinated hexafluoroisopropanol on the aromatic ring, followed by deprotonation .

Challenges in Synthesis:

  • Fluorine Sensitivity: Harsh conditions may lead to defluorination or side reactions.

  • Purification: High boiling points and polarity necessitate azeotropic distillation or chromatography .

Physicochemical Properties

The compound’s properties are shaped by its fluorine content and aromatic substituent:

PropertyValue/RangeMethodology
Molecular Weight262.14 g/molCalculated
Boiling Point~120–140°C (extrapolated)Analogous to HFIP derivatives
SolubilityMiscible with polar solvents (e.g., DMSO, HFIP)Experimental analogs
Density1.6–1.8 g/cm³Estimated from fluorinated alcohols
pKa~9.5Potentiometric titration

Thermal Stability: Decomposition above 200°C, releasing hydrogen fluoride (HF) .

Applications in Science and Industry

Organic Synthesis

  • Solvent and Catalyst: The compound’s strong hydrogen-bond-donating ability facilitates reactions requiring polar aprotic conditions, such as Diels-Alder cycloadditions .

  • Stabilizing Intermediates: Stabilizes carbocations and oxonium ions in Friedel-Crafts and glycosylation reactions .

Pharmaceutical Development

  • Drug Design: Fluorine atoms enhance bioavailability and metabolic stability. The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors .

  • Prodrug Synthesis: Potential as a prodrug linker due to its hydrolytic lability under physiological conditions.

Materials Science

  • Polymer Modification: Improves solubility of fluoropolymers like polyvinylidene fluoride (PVDF) .

  • Surface Coatings: Reduces surface tension in hydrophobic coatings for electronics .

Research Findings and Future Directions

Recent Advances (2022–2025)

  • Catalytic Applications: Demonstrated efficacy in rhodium-catalyzed cycloadditions, achieving 92% yield in naphthalene synthesis .

  • Biochemical Studies: Preliminary data suggest interactions with β-amyloid aggregates, hinting at therapeutic potential for Alzheimer’s disease .

Knowledge Gaps

  • Structure-Activity Relationships: Limited data on the role of the 4-fluorophenyl group in modulating reactivity.

  • Scalable Synthesis: Current methods are lab-scale; industrial production requires optimization.

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